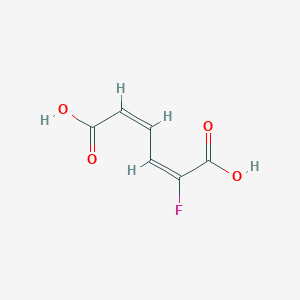
2-Fluoro-cis,cis-muconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-cis,cis-muconate is a polyunsaturated dicarboxylic acid.
Aplicaciones Científicas De Investigación
1. Substrate Specificity and Product Formation in Muconate Cycloisomerases
Muconate cycloisomerases, crucial in bacterial degradation of aromatic compounds, transform cis,cis-muconate and its derivatives. A study on muconate cycloisomerases from Pseudomonas putida PRS2000 and Acinetobacter showed transformation of 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate but not 2-fluoro-cis,cis-muconate. Engineered variants of these enzymes exhibited altered substrate specificity and product formation (Vollmer et al., 1998).
2. Enzymatic Formation and Stability of Fluoromuconolactone
Research involving the enzymatic conversion of 4-fluorocatechol indicated the production of 4-fluoromuconolactone. This study showed that muconate cycloisomerases from various strains catalyzed primarily a cycloisomerization reaction, with minimal spontaneous reactions at physiological pH, suggesting an enzymatic conversion pathway for 4-fluoromuconolactone (Schlömann et al., 1990).
3. Conversion of Chlorinated Muconates and Cycloisomerases
Studies have examined the conversion of chlorinated muconates, such as 2-chloro-cis,cis-muconate, by muconate cycloisomerases from different bacterial strains. These enzymes showed the ability to convert chlorinated muconates into different chloromuconolactones, providing insights into the biochemical pathways and enzyme capabilities (Vollmer & Schlömann, 1994, 1995).
4. Biodegradability of Halogenated Aromatic Compounds
Research on halogenated aromatic compounds, including chlorinated and fluorinated muconic acids, has provided insights into their biodegradability and the enzymatic processes involved in their conversion. These studies have contributed to understanding the environmental fate and microbial degradation pathways of such compounds (Schmidt & Knackmuss, 1980, 1984).
5. Applications in Polymer Synthesis
cis,cis-Muconic acid, produced from sugars and lignin-derived aromatic compounds, has been studied for its use in synthesizing unsaturated polyesters and other polymers. This application leverages the alkene groups in muconic acid, demonstrating its potential as a renewable monomer for various polymerization processes (Rorrer et al., 2016; Matsumoto et al., 1996).
Propiedades
Fórmula molecular |
C6H5FO4 |
|---|---|
Peso molecular |
160.1 g/mol |
Nombre IUPAC |
(2E,4Z)-2-fluorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5FO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |
Clave InChI |
PTYIDKBTGREHJW-HSFFGMMNSA-N |
SMILES isomérico |
C(=C\C(=O)O)\C=C(/C(=O)O)\F |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)F |
SMILES canónico |
C(=CC(=O)O)C=C(C(=O)O)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


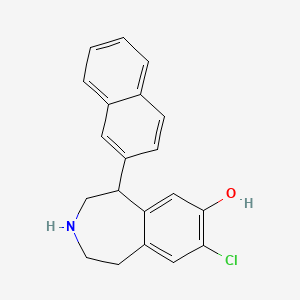
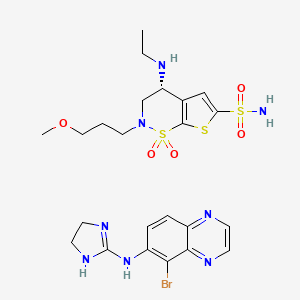

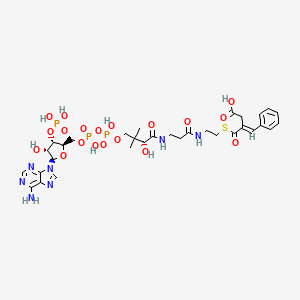

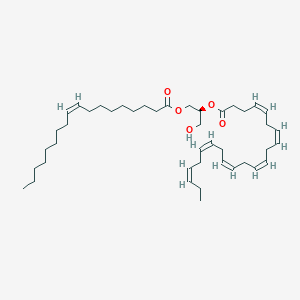

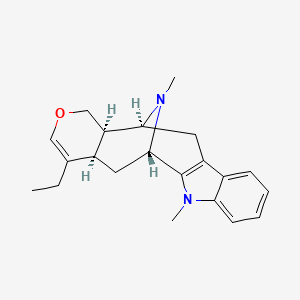

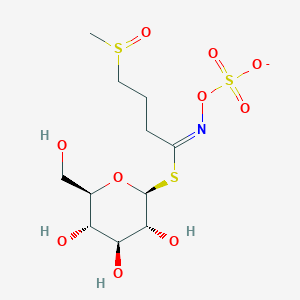
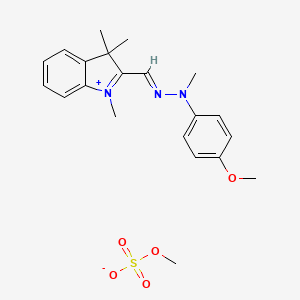
![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)


